molecular formula C13H20ClN B13243060 7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13243060
M. Wt: 225.76 g/mol
InChI Key: AKMJSBFUAFSUMU-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydronaphthalene core substituted with an isopropyl group and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene.

    Isopropylation: The tetrahydronaphthalene is subjected to Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the isopropyl group at the 7-position.

    Amination: The resulting product undergoes amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 1-position.

    Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the isopropyl group, resulting in different chemical and biological properties.

    7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Substituted with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

Uniqueness: 7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These characteristics make it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H

InChI Key

AKMJSBFUAFSUMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CCCC2N)C=C1.Cl

Origin of Product

United States

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